2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid
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Overview
Description
2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid is an organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid can be achieved through various synthetic routes. One common method involves the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate has been reported using microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing heterocyclic systems and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another related compound synthesized using similar methods.
Uniqueness
2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid is unique due to its specific structural configuration and the presence of both amino and pyrimidine groups
Properties
CAS No. |
55684-38-3 |
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Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H18N4O2/c1-7-6-8(2)15-11(14-7)13-5-3-4-9(12)10(16)17/h6,9H,3-5,12H2,1-2H3,(H,16,17)(H,13,14,15) |
InChI Key |
BRWXUSGIEGPEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(C(=O)O)N)C |
Origin of Product |
United States |
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